3-[5-(4-Bromophenyl)-2-furyl]propanoic acid
Description
Molecular Formula: C₁₃H₁₁BrO₃
CAS Registry Number: 329269-13-8
Structural Features:
Structure
3D Structure
Properties
CAS No. |
23642-41-3 |
|---|---|
Molecular Formula |
C13H11BrO3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C13H11BrO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) |
InChI Key |
ATIWCCLZIOZFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Phenylpropanoic Acid Derivatives
A foundational step in synthesizing 3-[5-(4-bromophenyl)-2-furyl]propanoic acid involves introducing the bromine substituent to the phenyl ring. Patents describing the preparation of structurally analogous compounds, such as 2-(4-bromophenyl)-2-methylpropanoic acid, reveal that bromination in aqueous media achieves high regioselectivity for the para-position. For example, reacting 2-methyl-2-phenylpropanoic acid with bromine (1–2 equivalents) in water containing sodium bicarbonate at 25–35°C yields 2-(4-bromophenyl)-2-methylpropanoic acid with >99% purity. This method minimizes the formation of ortho- and meta-brominated byproducts, which are challenging to separate due to similar solubility profiles.
Key Reaction Conditions for Bromination:
| Parameter | Optimal Range | Impact on Selectivity |
|---|---|---|
| Solvent | Water | Enhances bromine solubility |
| pH | Neutral (7–8) | Prevents acid-catalyzed side reactions |
| Temperature | 25–35°C | Balances reaction rate and selectivity |
| Bromine Equivalents | 1.0–1.2 | Minimizes di-bromination |
Furan Ring Construction via Cyclization
The furan moiety in this compound is typically synthesized through cyclization of γ-keto esters or diketones. A Paal-Knorr-type reaction, employing ammonium acetate or primary amines, facilitates furan formation from 1,4-diketones. For instance, 5-(4-bromophenyl)furan-2-carbaldehyde can be synthesized by cyclizing 4-(4-bromophenyl)-2,5-hexanedione in acetic acid under reflux. This intermediate is subsequently oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.
Critical Considerations for Furan Synthesis:
-
Catalyst Choice : Protic acids (e.g., H₂SO₄) accelerate cyclization but may degrade acid-sensitive substrates.
-
Oxidation Control : Over-oxidation of the furan ring to maleic acid derivatives is mitigated by using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reaction Optimization and Byproduct Management
Esterification-Hydrolysis Sequences
To avoid side reactions during bromination, the propanoic acid group is often protected as an ester. Methyl or ethyl esters are preferred due to their ease of hydrolysis. For example, methyl 3-[5-(4-bromophenyl)-2-furyl]propanoate is synthesized by treating the acid with methanol and sulfuric acid. Post-bromination, the ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide (NaOH). This approach improves reaction yield from 46.6% to 79% in scaled-up processes.
Purification Techniques
Chromatography and crystallization are pivotal for isolating high-purity product. In one protocol, the crude brominated product is dissolved in toluene, washed with sodium chloride solution, and crystallized using heptane to achieve 99.28% purity. Residual isomers, such as 3-[5-(3-bromophenyl)-2-furyl]propanoic acid, are removed via fractional crystallization in ethanol-water mixtures.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Recent advancements in continuous flow technology enable efficient bromination at scale. A patent describes a system where 2-methyl-2-phenylpropanoic acid and bromine are fed into a tubular reactor at 30°C, achieving 98% conversion in 2 hours. This method reduces bromine waste and improves temperature control compared to batch processes.
Solvent Recycling and Waste Reduction
Industrial protocols emphasize solvent recovery to minimize environmental impact. For instance, toluene used in extraction steps is distilled and reused, reducing raw material costs by 40%. Additionally, bromine residues are neutralized with sodium thiosulfate (Na₂S₂O₃) to prevent hazardous waste accumulation.
Comparative Analysis of Synthetic Methods
The table below evaluates three prominent approaches to synthesizing this compound:
Chemical Reactions Analysis
Types of Reactions: 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
3-[5-(4-Bromophenyl)-2-furyl]propanoic acid serves as a building block in the synthesis of complex organic molecules and polymers. It is involved in various chemical reactions including oxidation, reduction, and substitution, which allows for the creation of derivatives with tailored properties.
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that it exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 10 to 30 µM against pathogens like Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, such as breast and lung cancer cells. The mechanism involves oxidative stress pathways activated by the furan moiety, leading to increased reactive oxygen species (ROS) production.
Medicine
Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, particularly infections and cancer. Its unique structural features may allow it to interact with specific molecular targets effectively.
Industry
In industrial applications, this compound is utilized in the development of advanced materials such as liquid crystals and organic semiconductors due to its electronic properties.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Studies : Research indicated that this compound demonstrated notable antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating bacterial infections.
- Anticancer Research : In vitro studies showed that this compound induced apoptosis in cancer cell lines through oxidative stress mechanisms.
Mechanism of Action
The mechanism of action of 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing cellular redox states. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Heterocyclic Core Modifications
Table 2: Heterocycle-Driven Functional Diversity
Key Observations :
- Furan vs. Thiazole/Thiazolidinone: Furan-based compounds (e.g., this compound) are associated with nuclear receptor interactions , while thiazole/thiazolidinone derivatives (e.g., P3, ASK1 inhibitors) target proteases or kinases . Thiazolidinone rings in ASK1 inhibitors enhance binding affinity, achieving nanomolar IC₅₀ values .
- Dihydrofuran Modification : Introduction of a ketone in the furan (5-oxo) correlates with antimicrobial activity, as seen in compound 12 from .
Furin Inhibitors () :
- P3 : IC₅₀ = 35 µM against Furin; structural analogs (P7, P16) show reduced potency, highlighting the importance of bromothiophene and chlorophenyl groups .
- Mechanism: Thiazole-thiazolidinone scaffold likely interacts with Furin’s catalytic site through hydrogen bonding and hydrophobic interactions .
Biological Activity
3-[5-(4-Bromophenyl)-2-furyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14BrO3. The compound features a bromophenyl group which enhances its interaction with biological targets through halogen bonding. The furan ring contributes to its electron transfer capabilities, influencing cellular redox states and biological responses.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The bromophenyl group can modulate enzyme activity by interacting with specific active sites, potentially inhibiting or activating various metabolic pathways.
- Redox Activity : The furan ring's ability to participate in electron transfer reactions may alter the oxidative state within cells, leading to apoptosis in cancer cells and inhibition of microbial growth.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Comparative Biological Activity
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting some key differences:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | Significant | Bromine enhances reactivity |
| 3-[5-(3-Nitrophenyl)-2-furyl]propanoic acid | Low | Moderate | Nitro group reduces reactivity |
| 3-[5-(4-Chlorophenyl)-2-furyl]propanoic acid | Moderate | Low | Chlorine has less impact on biological targets |
| 3-[5-(3-Chlorophenyl)-2-furyl]propanoic acid | Low | Low | Similar structure but less effective |
The presence of the bromine atom in this compound significantly influences its reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Studies : Research indicated that this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 30 µM. This suggests potential applications in treating bacterial infections .
- Anticancer Research : In vitro studies showed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to oxidative stress pathways activated by the furan moiety, leading to increased reactive oxygen species (ROS) production .
- Comparative Efficacy : A comparative study highlighted that while other derivatives exhibited some level of antimicrobial activity, none matched the efficacy of this compound against resistant strains of bacteria, indicating its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[5-(4-Bromophenyl)-2-furyl]propanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling to attach the 4-bromophenyl group to the furan ring, followed by propanoic acid chain elongation. Key challenges include regioselectivity in furan functionalization and avoiding side reactions. Evidence from analogous compounds suggests using palladium catalysts (e.g., Pd(PPh₃)₄) with optimized ligand ratios and anhydrous conditions to improve yields . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing byproducts.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Use - and -NMR to verify the furyl, bromophenyl, and propanoic acid moieties. Coupling constants in -NMR can confirm substituent positions on the furan ring .
- HPLC : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%). Method validation parameters (linearity, LOD/LOQ) should follow ICH guidelines, as demonstrated for related propanoic acid derivatives .
Q. What are the standard protocols for solubility testing and storage conditions?
- Methodological Answer : Solubility can be tested in DMSO (for biological assays) or alkaline aqueous solutions (pH 8–9). Storage at –20°C under inert atmosphere (argon) is recommended to prevent degradation, as brominated aromatic compounds are prone to light-induced radical reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Perform:
- Dose-response curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.
- Impurity profiling : Use LC-MS to rule out interference from synthetic byproducts (e.g., unreacted bromophenyl precursors) .
- Orthogonal assays : Compare results from fluorescence-based and radiometric assays to confirm target engagement .
Q. What advanced techniques are suitable for studying metabolite formation or degradation pathways?
- Methodological Answer :
- LC-HRMS : High-resolution mass spectrometry can identify metabolites via exact mass and isotopic patterns. For example, hydroxylation of the furan ring or β-oxidation of the propanoic acid chain may occur in hepatic microsomal assays .
- Stable isotope labeling : Introduce -labeled propanoic acid to track metabolic fate using NMR or MS .
Q. How can crystallographic data inform molecular interactions in protein-ligand complexes?
- Methodological Answer : X-ray crystallography (e.g., single-crystal studies at 298 K) reveals binding modes. For instance, the bromophenyl group may occupy hydrophobic pockets, while the furyl oxygen participates in hydrogen bonding. Refinement software (e.g., SHELXL) can model thermal displacement parameters and validate electron density maps .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding affinity to targets like COX-2 or PPARγ, leveraging crystallographic data from related bromophenyl derivatives .
- ADMET prediction : Tools like SwissADME estimate logP (2.1–2.5), suggesting moderate blood-brain barrier penetration, while high plasma protein binding (>90%) may limit free concentration .
Data Contradictions and Validation
- Synthetic Yield Discrepancies : highlights competing substitution reactions (N- vs. S-alkylation) in similar propanoic acid syntheses. Researchers should optimize reaction stoichiometry (e.g., 1.2 eq. of methimazole) and monitor intermediates via TLC .
- Biological Activity Variability : Differences in cell permeability (e.g., ester vs. free acid forms) may explain conflicting results. Use prodrug strategies (e.g., methyl esters) to enhance uptake, followed by intracellular hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
